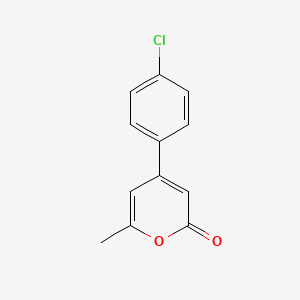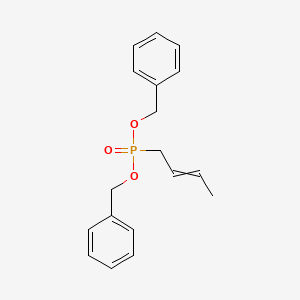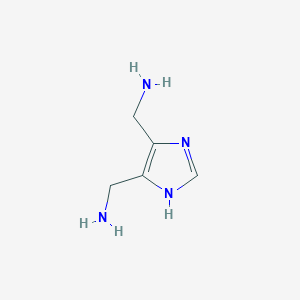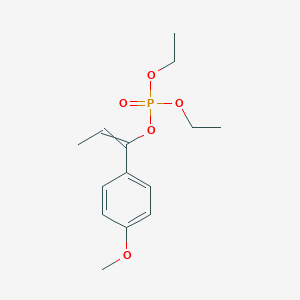![molecular formula C8H16Br2S2 B14222380 1-Bromo-4-[(4-bromobutyl)disulfanyl]butane CAS No. 823214-44-4](/img/structure/B14222380.png)
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane is an organobromine compound with the molecular formula C8H16Br2S2. This compound contains two bromine atoms, two sulfur atoms, and a butane backbone. It is primarily used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane can be synthesized through a multi-step process involving the reaction of 1,4-dibromobutane with disulfides. The general synthetic route involves:
Formation of the disulfide bond: This can be achieved by reacting thiols with oxidizing agents to form disulfides.
Alkylation: The disulfide is then reacted with 1,4-dibromobutane under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The disulfide bond can be reduced to thiols or oxidized to sulfonic acids.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or other reducing agents are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Oxidation Products: Sulfonic acids or sulfoxides can be formed through oxidation.
Reduction Products: Thiols are typically formed through reduction.
Scientific Research Applications
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of disulfide bonds and their role in protein structure and function.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-bromobutyl)disulfanyl]butane involves its reactivity with nucleophiles and its ability to form and break disulfide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-Bromobutane: A simpler compound with a single bromine atom, used in similar substitution reactions.
4-Bromo-1-butene: Contains a double bond, making it more reactive in certain types of reactions.
1,4-Dibromobutane: Used as a precursor in the synthesis of 1-Bromo-4-[(4-bromobutyl)disulfanyl]butane.
Uniqueness
This compound is unique due to its dual bromine and disulfide functionalities, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in organic synthesis and research.
Properties
CAS No. |
823214-44-4 |
|---|---|
Molecular Formula |
C8H16Br2S2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
1-bromo-4-(4-bromobutyldisulfanyl)butane |
InChI |
InChI=1S/C8H16Br2S2/c9-5-1-3-7-11-12-8-4-2-6-10/h1-8H2 |
InChI Key |
JAFFMXZKWOBDCE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CSSCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)

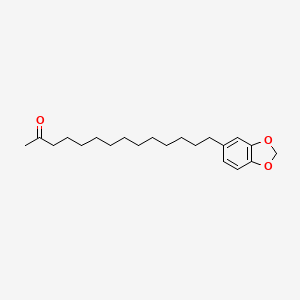
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
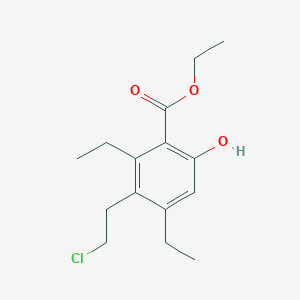
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
